molecular formula C11H18O3 B073957 ethyl oct-1-ynyl carbonate CAS No. 1322-12-9

ethyl oct-1-ynyl carbonate

Cat. No.: B073957
CAS No.: 1322-12-9
M. Wt: 198.26 g/mol
InChI Key: PYEYQVUFMQXYGR-UHFFFAOYSA-N
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Description

ethyl oct-1-ynyl carbonate is an organic compound belonging to the ester family Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl oct-1-ynyl carbonate can be synthesized through the esterification reaction between carbonic acid and ethyl octynyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Carbonic acid+Ethyl octynyl alcoholCarbonic acid, ethyl octynyl ester+Water\text{Carbonic acid} + \text{Ethyl octynyl alcohol} \rightarrow \text{this compound} + \text{Water} Carbonic acid+Ethyl octynyl alcohol→Carbonic acid, ethyl octynyl ester+Water

Industrial Production Methods

In an industrial setting, the production of carbonic acid, ethyl octynyl ester involves the use of large-scale reactors where the reactants are heated in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the by-products and unreacted starting materials. The purified ester is collected and further processed for various applications.

Chemical Reactions Analysis

Types of Reactions

ethyl oct-1-ynyl carbonate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into carbonic acid and ethyl octynyl alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Carbonic acid and ethyl octynyl alcohol.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

ethyl oct-1-ynyl carbonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of carbonic acid, ethyl octynyl ester involves its interaction with nucleophiles, leading to the formation of various products through nucleophilic acyl substitution reactions. The ester group is susceptible to attack by nucleophiles, resulting in the cleavage of the ester bond and the formation of new compounds. This mechanism is commonly observed in hydrolysis, reduction, and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar reactivity but different physical properties.

    Methyl butanoate: Another ester with a pleasant aroma, commonly found in fruits.

    Propyl ethanoate: An ester with similar chemical properties but different applications.

Uniqueness

ethyl oct-1-ynyl carbonate is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form stable esters with different compounds makes it valuable in research and industrial applications.

Properties

CAS No.

1322-12-9

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl oct-1-ynyl carbonate

InChI

InChI=1S/C11H18O3/c1-3-5-6-7-8-9-10-14-11(12)13-4-2/h3-8H2,1-2H3

InChI Key

PYEYQVUFMQXYGR-UHFFFAOYSA-N

SMILES

CCCCCCC#COC(=O)OCC

Canonical SMILES

CCCCCCC#COC(=O)OCC

1322-12-9

Origin of Product

United States

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